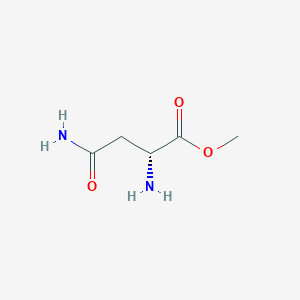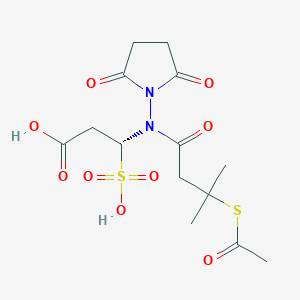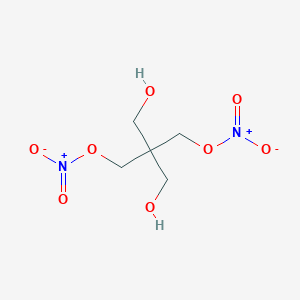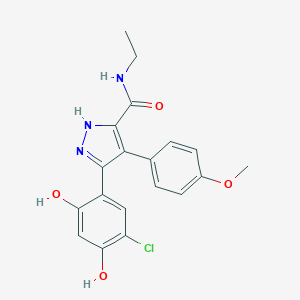
D-Asparagine méthylester
Vue d'ensemble
Description
D-Asparagine methyl ester (DAME) is an artificial molecule composed of a methyl ester attached to the amino acid D-asparagine. DAME has been used in a variety of scientific research applications, including biochemical and physiological studies, laboratory experiments, and drug development.
Applications De Recherche Scientifique
Métabolisme et transport de l'azote
“D-Asparagine méthylester” pourrait être utilisé dans la recherche liée au métabolisme de l'azote chez les plantes. L'asparagine joue un rôle crucial en tant que principale forme de stockage et de transport de l'azote vers les tissus puits .
Développement et composition des graines
La manipulation de la biosynthèse et de la dégradation de l'asparagine peut avoir un impact sur le développement et la composition des graines. “this compound” pourrait être utilisé dans des études visant à comprendre ces processus ou à modifier les caractéristiques des graines pour des avantages agricoles .
Recherche sur le cancer
En recherche sur le cancer, l'asparagine est importante pour son rôle dans la prévention du stress du RE induit par la déplétion de la glutamine dans les cellules tumorales cérébrales et le soutien de la prolifération des cellules cancéreuses épithéliales du sein. “this compound” pourrait être impliqué dans des études explorant ces mécanismes .
Études enzymologiques
Le composé pourrait être utilisé dans des études enzymologiques, en particulier celles impliquant l'asparagine synthase (ASNS) et l'asparaginase (ASNase), qui sont des enzymes cruciales dans le métabolisme de l'asparagine .
Synthèse peptidique
“this compound” peut être utilisé dans la synthèse peptidique personnalisée, servant de bloc de construction ou d'intermédiaire dans la création de peptides plus complexes .
Atténuation de la formation d'acrylamide
La recherche visant à atténuer la formation d'acrylamide dans les aliments a impliqué la manipulation des niveaux d'asparagine. “this compound” pourrait être pertinent dans de telles études en raison de son lien avec l'asparagine .
Mécanisme D'action
Target of Action
D-Asparagine methyl ester is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . Therefore, the primary targets of D-Asparagine methyl ester are likely to be similar to those of D-Asparagine, which include asparagine synthase and other enzymes involved in asparagine metabolism .
Mode of Action
Asparagine synthase, for instance, catalyzes the synthesis of asparagine from aspartic acid and ammonia . D-Asparagine methyl ester, due to its structural similarity to D-Asparagine, could potentially interact with this enzyme and other components of the asparagine metabolic pathway.
Biochemical Pathways
D-Asparagine methyl ester is likely to affect the asparagine metabolic pathway. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyzes asparagine to aspartate . The downstream effects of these reactions include the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of d-asparagine, from which d-asparagine methyl ester is derived, are known to some extent . The bioavailability of D-Asparagine methyl ester would be influenced by these properties, as well as by its chemical modifications.
Result of Action
D-Asparagine is known to play a vital role in the metabolic control of cell functions in nerve and brain tissue . Therefore, D-Asparagine methyl ester could potentially have similar effects.
Action Environment
The action, efficacy, and stability of D-Asparagine methyl ester are likely to be influenced by various environmental factors. For instance, its water solubility suggests that it could be affected by the hydration status of the body. Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
D-Asparagine Methyl Ester interacts with various enzymes, proteins, and other biomolecules. For instance, it is highly active with L-Asp beta-methyl ester . It also has catalytic activity toward beta-aspartyl dipeptides and their methyl esters .
Cellular Effects
Asparagine, from which D-Asparagine Methyl Ester is derived, plays a vital role in the development of cancer cells . Asparagine is considered a semi-essential amino acid, and its limitation is often considered as an anti-cancer strategy .
Molecular Mechanism
The precise molecular mechanism of D-Asparagine Methyl Ester is not well-documented. Asparagine, from which it is derived, is involved in several metabolic pathways. Two enzymes are involved in asparagine metabolism: asparagine synthase, which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyses asparagine to aspartate .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of D-Asparagine Methyl Ester in laboratory settings. Manipulating asparagine biosynthesis and degradation, from which D-Asparagine Methyl Ester is derived, can alter seed development and composition .
Metabolic Pathways
D-Asparagine Methyl Ester is involved in the metabolic pathways of asparagine. Asparagine is a central intermediate in amino acid metabolism and an important form of stored or transported nitrogen in higher plants . Most of the genes and enzymes involved in asparagine metabolism have been identified and characterized .
Transport and Distribution
Asparagine, from which it is derived, acts as a major form of nitrogen storage and transport to sink tissues .
Subcellular Localization
Asparagine, from which it is derived, is involved in various cellular functions and processes .
Propriétés
IUPAC Name |
methyl (2R)-2,4-diamino-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUDPXCXXQEOU-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373425 | |
| Record name | D-Asparagine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108258-31-7 | |
| Record name | D-Asparagine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)


